![molecular formula C8H7ClOS B1290029 2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one CAS No. 22168-07-6](/img/structure/B1290029.png)
2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one
Overview
Description
The compound “2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one” belongs to the class of organic compounds known as benzothiophenes, which are aromatic heterocyclic compounds containing a benzene fused to a thiophene ring . Benzothiophenes are used as building blocks in organic synthesis and can be found in various pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of “2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one” would likely consist of a benzothiophene core with a chlorine atom attached at the 2-position and a ketone functional group at the 4-position .Scientific Research Applications
Serotonin 5-HT4 Receptor Agonists
The compound has been used in the synthesis of selective serotonin 5-HT4 receptor agonists . The introduction of a propyl or allyl group at the 3-position of benzamide caused only a slight enhancement of agonistic activity. However, the construction of the benzo[b]furan skeleton and 2,3-dihydrobenzo[b]furan skeleton caused a significant enhancement of the activity .
Insecticidal Activity
A variety of 2,3-dihydrobenzo[b]furan-3-yl and 2,3-dihydrobenzo[b]thiophen-3-yl chrysanthemates were prepared and their insecticidal activity was tested on the American cockroach . Of these chrysanthemates, 7-methyl, 7-chloro and 5-chloro-4,6-dimethyl-2,3-dihydrobenzo-furanyl esters were much more potent than allethrin .
Acyloxyarylation
The compound has been used in the acyloxyarylation of benzofurans . This process involves the reaction of an arylboronic acid, TEMPO, palladium acetate, and a benzofuran derivative .
properties
IUPAC Name |
2-chloro-6,7-dihydro-5H-1-benzothiophen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClOS/c9-8-4-5-6(10)2-1-3-7(5)11-8/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCJHRKCNWTHIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(S2)Cl)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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